molecular formula C11H14O3 B118901 2-(4-Methylphenoxy)butanoic acid CAS No. 143094-64-8

2-(4-Methylphenoxy)butanoic acid

Cat. No. B118901
M. Wt: 194.23 g/mol
InChI Key: NDJKTFBUSVQYJD-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as 2-p-Tolyloxy-butyric acid and 2-(p-Tolyloxy)butanoic acid .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenoxy)butanoic acid consists of a butanoic acid molecule where a hydrogen atom on the second carbon is replaced by a 4-methylphenoxy group . The InChI code for this compound is 1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-(4-Methylphenoxy)butanoic acid has a molecular weight of 194.23 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 46.5 Ų . The exact mass and the monoisotopic mass are 194.094294304 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Adsorption and Degradation in Soils

2-(4-Methylphenoxy)butanoic acid, as part of the phenoxyalkanoic acid herbicides family, has been studied for its adsorption and degradation properties in soils. These herbicides are known for their potential to contaminate groundwater due to their adsorption and degradation behaviors in soil. The predominant dissipation mechanism in soils for these herbicides is bacterial degradation. Limited data on adsorption and degradation of 2-(4-Methylphenoxy)butanoic acid makes estimation of its leaching potential challenging (Paszko et al., 2016).

Sorption to Soil, Organic Matter, and Minerals

The sorption of 2-(4-Methylphenoxy)butanoic acid and similar herbicides to soil, organic matter, and minerals suggests that soil organic matter and iron oxides are significant sorbents for these compounds. The sorption is heavily influenced by soil parameters such as pH, organic carbon content, and iron oxide content (Werner et al., 2012).

Environmental Analysis Techniques

Innovative methods like supramolecular solvent-based liquid phase microextraction have been developed for efficient and environmentally friendly extraction of phenoxy acid herbicides, including 2-(4-Methylphenoxy)butanoic acid, from water and rice samples. This method shows promise for the analysis of these herbicides in environmental samples (Seebunrueng et al., 2020).

Biological Activity and Muscle Chloride Channel Conductance

Research on the biological activity of 2-(4-Methylphenoxy)butanoic acid has focused on its effects on muscle chloride channel conductance. The introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid has shown significant effects on the biological activity related to these channels (Carbonara et al., 2001).

Adsorption by Activated Carbon

Studies have examined the adsorption of phenoxy carboxylic acid herbicides, including 2-(4-Methylphenoxy)butanoic acid, on activated carbons with different surface chemical properties. This research is crucial for understanding how these herbicides interact with various adsorbents and their removal from environmental samples (Kuśmierek et al., 2020).

Analytical Techniques in Food and Water Analysis

Capillary liquid chromatography has been used for determining phenoxy herbicides, including 2-(4-Methylphenoxy)butanoic acid, in food and water samples. This method is important for monitoring the presence of these compounds in consumer products and the environment (Rosales-Conrado et al., 2005).

properties

IUPAC Name

2-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKTFBUSVQYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392392
Record name 2-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)butanoic acid

CAS RN

143094-64-8
Record name 2-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Cheng, JH Xie, S Li, QL Zhou - Advanced Synthesis & …, 2006 - Wiley Online Library
The ruthenium diacetate complexes ligated by chiral spirobifluorene diphosphines (SFDP) were very effective catalysts for the asymmetric hydrogenation of tiglic acid derivatives and α‐…
Number of citations: 56 onlinelibrary.wiley.com

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